molecular formula C15H15N3 B14440844 N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 76841-24-2

N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14440844
CAS No.: 76841-24-2
M. Wt: 237.30 g/mol
InChI Key: HWYFLVMVVXZJBP-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound that features a biphenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-aminobiphenyl with an appropriate imidazole derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the biphenyl group is introduced through a coupling reaction with an imidazole precursor . The reaction is carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-([1,1’-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine exerts its effects involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the combination of the biphenyl and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

CAS No.

76841-24-2

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

N-(2-phenylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C15H15N3/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)18-15-16-10-11-17-15/h1-9H,10-11H2,(H2,16,17,18)

InChI Key

HWYFLVMVVXZJBP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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